molecular formula C20H33NO4 B6595801 N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone CAS No. 479050-91-4

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone

Cat. No.: B6595801
CAS No.: 479050-91-4
M. Wt: 351.5 g/mol
InChI Key: NNIVINPZTHXZNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone . The reaction conditions often include the use of solvents like acetonitrile, and the process may involve steps such as esterification and amidation . The specific synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVINPZTHXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693978
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479050-91-4
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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